gamma-Carboxyglutamic acid

概要

説明

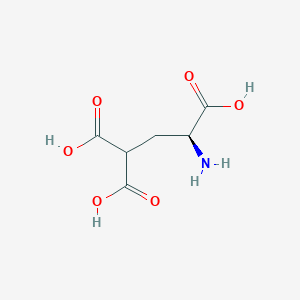

γ-カルボキシ-L-グルタミン酸は、L-グルタミン酸から誘導される非タンパク質性アミノ酸です。それは、γ炭素上に追加のカルボキシル基が存在することを特徴としています。 この化合物は、特に血液凝固と骨代謝に関与するさまざまなタンパク質の機能に不可欠な独自の金属結合特性で注目されています .

作用機序

γ-カルボキシ-L-グルタミン酸は、特にカルシウムなどの金属イオンと結合する能力を通じて、その効果を発揮します。この結合は、さまざまなビタミンK依存性タンパク質の活性化に不可欠です。グルタミン酸残基のγ-カルボキシル化により、これらのタンパク質はカルシウムイオンと相互作用することが可能になり、これはそれらの生物活性に不可欠です。 たとえば、血液凝固では、プロトロンビンやその他の凝固因子のγ-カルボキシ-L-グルタミン酸残基により、これらのタンパク質がリン脂質表面に結合し、血栓形成を促進できます .

6. 類似の化合物との比較

γ-カルボキシ-L-グルタミン酸は、γ炭素上の追加のカルボキシル基により、独特の金属結合特性を持つ点でユニークです。類似の化合物には以下が含まれます。

L-グルタミン酸: 追加のγカルボキシル基を持たない母体化合物。

ポリγ-グルタミン酸: γ-カルボキシ-L-グルタミン酸のポリマーで、さまざまな産業用途で使用されます。

γ-アミノ酪酸(GABA): グルタミン酸の別の誘導体ですが、γ炭素上にカルボキシル基ではなくアミノ基を持っています

γ-カルボキシ-L-グルタミン酸は、カルシウム結合における特定の役割と、血液凝固や骨代謝などの重要な生物学的プロセスへの関与により際立っています .

生化学分析

Biochemical Properties

The process of gamma-carboxyglutamic acid synthesis is involved in the blood clotting cascade, bone growth, and extraosseous calcification . The this compound is involved in the carboxylation of glutamate residues in proteins, specifically occurring in factors II, VII, IX, and X, protein C, protein S, as well in some bone proteins .

Cellular Effects

This compound plays a critical role in the activation of Tyro3, Axl, and Mertk receptors by Growth Arrest-Specific 6 (Gas6) . These receptors have critical functions in the clearance of apoptotic cells in multicellular organisms .

Molecular Mechanism

The biosynthesis of this compound involves the abstraction of the gamma-proton on glutamic acid, and the subsequent addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor .

Temporal Effects in Laboratory Settings

It is known that the carboxylation process involving this compound is a post-translational modification, suggesting that its effects may be time-dependent and subject to cellular control mechanisms .

Metabolic Pathways

This compound is involved in the carboxylation of glutamate residues, a critical step in the blood clotting cascade . This suggests that this compound may interact with enzymes and cofactors involved in this metabolic pathway.

Subcellular Localization

Given its role in the carboxylation of glutamate residues, it is likely that it is localized to the endoplasmic reticulum where this process occurs .

準備方法

合成経路と反応条件: γ-カルボキシ-L-グルタミン酸は、グルタミン酸残基の翻訳後修飾によって合成されます反応には、還元型ビタミンK、酸素、二酸化炭素が必要です .

工業生産方法: γ-カルボキシ-L-グルタミン酸の工業生産は、多くの場合、微生物発酵を伴います。特定のBacillus属細菌は、γ-カルボキシ-L-グルタミン酸を生じるために加水分解できるポリγ-グルタミン酸を生成できます。 この方法は、基質として再生可能なバイオマスを利用し、費用対効果が高く環境に優しいです .

化学反応の分析

反応の種類: γ-カルボキシ-L-グルタミン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応により、オキソ誘導体が形成される可能性があります。

還元: 還元反応により、γ-カルボキシ-L-グルタミン酸は対応するアルコールに変換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な製品:

酸化: γ-カルボキシ-L-グルタミン酸のオキソ誘導体。

還元: アルコール誘導体。

4. 科学研究アプリケーション

γ-カルボキシ-L-グルタミン酸は、科学研究において幅広い用途があります。

化学: 金属結合特性により、配位化学におけるリガンドとして使用されます。

生物学: 血液凝固タンパク質と骨基質タンパク質の機能において重要な役割を果たします。

医学: γ-カルボキシ-L-グルタミン酸は、血液凝固と骨の健康に関与するビタミンK依存性タンパク質の活性に不可欠です。

科学的研究の応用

Gamma-carboxy-L-glutamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry due to its metal-binding properties.

Biology: It plays a crucial role in the function of blood coagulation proteins and bone matrix proteins.

Medicine: Gamma-carboxy-L-glutamic acid is essential for the activity of vitamin K-dependent proteins, which are involved in blood clotting and bone health.

Industry: It is used in the production of biodegradable polymers and as a component in drug delivery systems .

類似化合物との比較

Gamma-carboxy-L-glutamic acid is unique due to its additional carboxyl group on the gamma carbon, which imparts distinct metal-binding properties. Similar compounds include:

L-Glutamic Acid: The parent compound, which lacks the additional gamma carboxyl group.

Poly-Gamma-Glutamic Acid: A polymer of gamma-carboxy-L-glutamic acid, used in various industrial applications.

Gamma-Aminobutyric Acid (GABA): Another derivative of glutamic acid, but with an amino group instead of a carboxyl group on the gamma carbon

Gamma-carboxy-L-glutamic acid stands out due to its specific role in calcium binding and its involvement in critical biological processes such as blood coagulation and bone metabolism .

生物活性

Gamma-carboxyglutamic acid (Gla) is a unique amino acid that plays a crucial role in various biological processes, particularly in the coagulation cascade and bone metabolism. This article explores the biological activity of Gla, focusing on its synthesis, role in protein function, and implications in health and disease.

Gla is synthesized through the post-translational modification of glutamic acid residues in proteins, a process that requires vitamin K as a cofactor. The enzymatic conversion involves the action of gamma-glutamyl carboxylase, which catalyzes the addition of carbon dioxide to the gamma position of glutamic acid. This modification introduces high-affinity calcium-binding sites critical for the function of various proteins, particularly those involved in coagulation.

Key Steps in Gla Synthesis:

- Enzyme Activation : Vitamin K is converted into an active form that facilitates the carboxylation reaction.

- Carboxylation Reaction : The γ-proton on glutamic acid is abstracted, followed by the addition of CO₂ to form Gla.

- Protein Integration : Gla residues are incorporated into proteins such as prothrombin and osteocalcin, enabling their biological functions.

1. Role in Coagulation

Gla residues are essential for the coagulation cascade, where they facilitate calcium-dependent interactions between clotting factors and cell membranes. Key proteins involved include:

- Prothrombin : Contains multiple Gla residues that enhance its binding to calcium ions, crucial for thrombin activation.

- Factor IX : Gla residues contribute to its activation and interaction with platelets.

The absence of Gla leads to impaired coagulation and increased bleeding risk, highlighting its importance in hemostasis .

2. Bone Metabolism

In bone tissue, Gla-containing proteins such as osteocalcin play significant roles in mineralization and bone health. Osteocalcin is synthesized by osteoblasts and is involved in binding calcium ions, thus promoting bone mineralization. Studies have shown that plasma levels of osteocalcin can indicate bone turnover rates and health status .

Table 1: Key Research Findings on this compound

Case Study: Osteocalcin and Bone Health

A study involving older adults examined the relationship between plasma osteocalcin levels (which contain Gla) and bone density. Results indicated that higher levels of osteocalcin were associated with better bone density outcomes, suggesting a protective role against osteoporosis .

Clinical Implications

The biological activity of this compound extends beyond coagulation and bone metabolism:

- Anticoagulant Therapy : Vitamin K antagonists like warfarin inhibit Gla synthesis, leading to increased bleeding risk; thus, monitoring Gla levels can be critical for patients on anticoagulants.

- Bone Health Assessment : Measuring osteocalcin levels may provide insights into bone metabolism and help assess fracture risk in postmenopausal women.

特性

IUPAC Name |

(3S)-3-aminopropane-1,1,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314132 | |

| Record name | γ-Carboxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53861-57-7 | |

| Record name | γ-Carboxyglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Carboxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-carboxy-L-glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | γ-Carboxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FQV4RZKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of γ-Carboxyglutamic acid (Gla) in proteins?

A1: Gla plays a critical role in the calcium-dependent binding of certain proteins to cell membranes. [] This interaction is vital for the biological activity of several proteins, including those involved in blood coagulation. []

Q2: How does Gla contribute to the calcium-binding properties of proteins?

A2: The presence of an additional carboxyl group in Gla, compared to glutamic acid, allows it to bind calcium ions with high affinity. This calcium binding induces conformational changes in proteins, exposing hydrophobic residues essential for membrane binding. [, , , ]

Q3: Which proteins are known to contain Gla, and what are their functions?

A3: Gla is found in vitamin K-dependent proteins, primarily involved in blood coagulation. This includes prothrombin, Factor X, Factor IX, and Protein S. [, , , ] Gla is also found in other proteins like osteocalcin, found in bone, and matrix Gla protein, involved in regulating mineralization. [, , , ]

Q4: Can mutations in Gla residues affect protein function?

A4: Yes, studies on prothrombin show that single amino acid substitutions replacing Gla with aspartic acid significantly impact its procoagulant activity, membrane binding affinity, and interaction with the prothrombinase complex. [] These effects vary depending on the specific Gla residue mutated, suggesting distinct roles for each Gla in protein structure and function. [, ]

Q5: Is Gla involved in processes beyond blood coagulation and bone mineralization?

A5: While predominantly known for its roles in blood coagulation and bone metabolism, recent research suggests a broader biological significance of Gla. For instance, two novel proline-rich Gla proteins, PRGP1 and PRGP2, have been identified with potential roles in cell signaling and cytoskeletal organization. []

Q6: What is the molecular formula and weight of γ-Carboxyglutamic acid?

A6: The molecular formula of γ-Carboxyglutamic acid is C6H9NO6. Its molecular weight is 191.14 g/mol.

Q7: Have computational methods been used to study Gla-containing proteins?

A7: Yes, molecular simulations and genetic algorithms have been employed to determine calcium binding sites and understand the conformational changes induced by calcium binding in conantokin G, a Gla-containing conotoxin. [] These studies highlighted the formation of a calcium-carboxylate network that linearizes the helical structure of conantokin G upon calcium binding. []

Q8: How do structural modifications of Gla residues affect protein function?

A8: The substitution of Gla residues with aspartic acid, a conservative change, profoundly impacts the activity of proteins like prothrombin. [] The severity of these effects depends on the specific Gla residue substituted, highlighting the unique contribution of each Gla to the overall structure and function of the protein. [, ]

Q9: Does the degree of Gla carboxylation impact protein function?

A9: Yes, studies using partially carboxylated prothrombin variants showed a direct correlation between the presence of Gla at residue 16 and the protein's ability to undergo metal-induced conformational changes and bind to phospholipids. [] This suggests that even partial decarboxylation can severely compromise protein function. []

Q10: How is free γ-Carboxyglutamic acid metabolized and excreted?

A10: Research indicates that free Gla is not metabolized in the body but is directly excreted in urine. [] This finding underscores the significance of measuring urinary Gla levels as a potential marker for conditions affecting Gla metabolism. [, ]

Q11: Can dietary phylloquinone (vitamin K) intake influence Gla levels?

A11: Dietary phylloquinone plays a crucial role in Gla formation. Studies show that altered dietary phylloquinone intake directly impacts the levels of undercarboxylated osteocalcin, plasma phylloquinone, and urinary Gla excretion. [] This highlights the sensitivity of these biomarkers to vitamin K nutritional status. []

Q12: Can Gla levels be used as a biomarker for specific conditions?

A12: Urinary Gla levels have been proposed as a potential biomarker for vitamin K deficiency and conditions affecting Gla metabolism. [, ] Research shows that urinary Gla excretion is responsive to changes in dietary phylloquinone intake, suggesting its potential as a sensitive indicator of vitamin K status. []

Q13: What is the significance of measuring undercarboxylated osteocalcin levels?

A13: Undercarboxylated osteocalcin levels can indicate vitamin K deficiency. [] Since vitamin K is essential for the carboxylation of glutamic acid residues to Gla, a deficiency can lead to the accumulation of undercarboxylated forms of Gla-containing proteins like osteocalcin. []

Q14: What are some methods for analyzing Gla in biological samples?

A14: Several techniques have been employed to study Gla, including:

- Amino acid analysis: Following alkaline hydrolysis of proteins, Gla can be quantified using automated amino acid analyzers. [, , , ]

- Radioactive labeling: Incorporation of radioactive bicarbonate ([14C]NaHCO3) into proteins followed by measuring incorporated radioactivity allows for the assessment of vitamin K-dependent carboxylase activity. []

- Mass spectrometry: This technique helps identify and sequence peptides containing Gla after derivatization and enzymatic digestion. [, ]

- HPLC: Reverse-phase HPLC coupled with pre-column derivatization with phenylisothiocyanate enables sensitive detection and quantification of Gla. []

Q15: What are some key milestones in Gla research?

A16: * Identification of Gla: The discovery of Gla as a novel amino acid in prothrombin marked a significant milestone in the field. []* Elucidation of Gla biosynthesis: Understanding that Gla is formed by a vitamin K-dependent post-translational carboxylation of glutamic acid residues was crucial. []* Discovery of Gla-containing proteins beyond coagulation factors: The identification of Gla in proteins like osteocalcin and matrix Gla protein expanded the understanding of Gla's biological roles beyond blood coagulation. [, , ]* Development of analytical techniques: The development and refinement of methods like amino acid analysis, mass spectrometry, and HPLC enabled more detailed studies of Gla-containing proteins. [, , ]

Q16: How has research on Gla fostered collaboration between different scientific disciplines?

A16: Gla research has encouraged collaborations between biochemists, hematologists, cell biologists, and analytical chemists, among others. This interdisciplinary approach has been crucial for:

- Understanding the biosynthesis and function of Gla: Insights from biochemistry, molecular biology, and cell biology were essential to elucidate the vitamin K-dependent carboxylation process and its significance in protein function. [, ]

- Developing analytical techniques for Gla detection and quantification: This involved contributions from analytical chemists and biochemists to establish sensitive and reliable methods for measuring Gla in biological samples. [, , ]

- Investigating the potential therapeutic applications of Gla and its analogues: This requires collaboration between medicinal chemists, pharmacologists, and clinicians to explore the potential of targeting Gla-containing proteins for therapeutic benefit. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。